molecular formula C16H20N2O3 B2366653 N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide CAS No. 1421526-53-5

N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide

Cat. No. B2366653
CAS RN: 1421526-53-5
M. Wt: 288.347
InChI Key: WALVWWLWLJTHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide” is a novel compound with potentially significant applications in various fields of research and industry. It contains a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . The compound also contains a 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl group.


Molecular Structure Analysis

The molecular structure of this compound is complex, containing a cyclopropyl group, a tetrahydronaphthalene group, and an oxalamide group. Cycloalkanes, like the cyclopropyl group in this compound, are cyclic hydrocarbons where the carbon atoms are arranged in a ring . Tetrahydronaphthalene is a polycyclic compound, meaning it contains multiple rings .

Scientific Research Applications

1. Potential in Oncology and Diagnostic Applications

A study by Abate et al. (2011) discussed analogues of σ receptor ligand PB28, which have potential applications in oncology and diagnostic fields. These analogues, including those related to N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide, were developed with reduced lipophilicity, suggesting their utility in tumor targeting and imaging, particularly for positron emission tomography (PET) radiotracers (Abate et al., 2011).

2. Cytotoxic Activity Against Cancer Cells

Li et al. (2018) identified naphthalenone derivatives, structurally related to N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide, which exhibited significant cytotoxic activity against human central nervous system cancer cells and liver cancer cells. This suggests potential applications of these compounds in cancer therapeutics (Li et al., 2018).

3. Role in Neurological Receptor Activity

Research by Leopoldo et al. (2007, 2004) on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which are structurally related to N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide, revealed their significant affinities and activities at the 5-HT7 serotonin receptor. These findings indicate potential applications in neurological and psychiatric disorders (Leopoldo et al., 2007), (Leopoldo et al., 2004).

4. Potential in Tumor Research and Therapy

A study by Berardi et al. (2005) discussed N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives with potential applications in tumor research and therapy. These compounds demonstrated antiproliferative activity in rat glioma cells, hinting at their possible use in cancer treatments (Berardi et al., 2005).

properties

IUPAC Name

N'-cyclopropyl-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14(15(20)18-13-5-6-13)17-10-16(21)8-7-11-3-1-2-4-12(11)9-16/h1-4,13,21H,5-10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALVWWLWLJTHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide

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